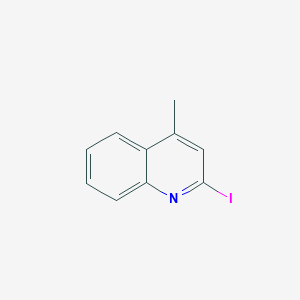
2-Iodo-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-4-methylquinoline is an organic compound with the molecular formula C10H8IN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylquinoline typically involves halogenation reactions. One common method is the halogen-metal exchange reaction. For instance, Gilman and Spatz documented the halogen-metal exchange of this compound using butyllithium (BuLi). The reaction involves treating this compound with BuLi at low temperatures, followed by carboxylation and acidification to yield 4-methyl-2-quinolinecarboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry protocols can enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 2-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Substitution Reactions: Products include various substituted quinolines.
Oxidation: Products include quinoline N-oxides.
Coupling Reactions: Products include biaryl quinoline derivatives.
科学研究应用
2-Iodo-4-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and as a precursor for biologically active molecules.
Medicine: Quinoline derivatives are known for their pharmacological activities, including anticancer, antimalarial, and antibacterial properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Iodo-4-methylquinoline is primarily related to its ability to interact with various molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication. The iodine atom in this compound can enhance its binding affinity to specific targets, making it a valuable compound in drug design .
相似化合物的比较
2-Methylquinoline: Similar in structure but lacks the iodine atom.
4-Iodoquinoline: Similar but with the iodine atom at a different position.
2-Chloro-4-methylquinoline: Similar but with a chlorine atom instead of iodine.
Uniqueness: 2-Iodo-4-methylquinoline is unique due to the presence of both a methyl group and an iodine atom on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .
属性
CAS 编号 |
607-65-8 |
|---|---|
分子式 |
C10H8IN |
分子量 |
269.08 g/mol |
IUPAC 名称 |
2-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI 键 |
ZXOBNGWBLZSZAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


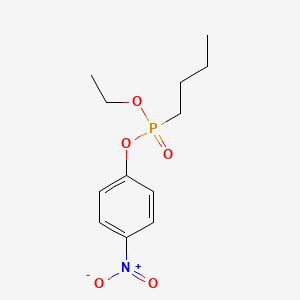
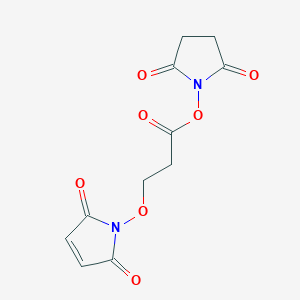
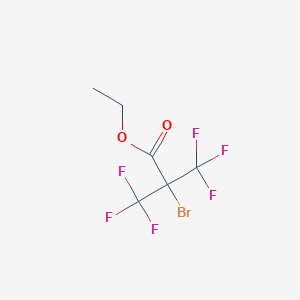
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
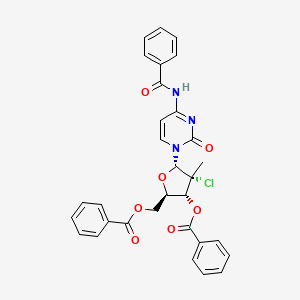
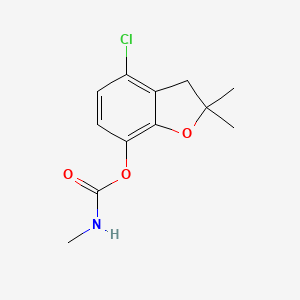
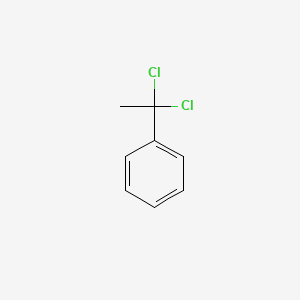
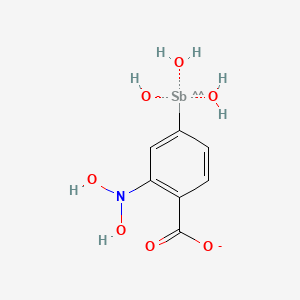
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
